molecular formula C6H8BrNO B1626376 4-(Bromomethyl)-3,5-dimethylisoxazole CAS No. 53257-32-2

4-(Bromomethyl)-3,5-dimethylisoxazole

Cat. No.: B1626376
CAS No.: 53257-32-2
M. Wt: 190.04 g/mol
InChI Key: OQWAOAIUESMDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preamble on the Significance of Isoxazole (B147169) Heterocycles in Medicinal and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in chemical sciences. nih.govresearchgate.net This structural motif is present in numerous natural products and synthetically developed molecules that exhibit a wide spectrum of biological activities. taylorandfrancis.comnih.gov The unique electronic properties and geometric arrangement of the isoxazole ring allow it to interact with various biological targets, making it a cornerstone in drug discovery. ajrconline.orgresearchgate.net

In medicinal chemistry, isoxazole derivatives have been extensively explored and developed for their therapeutic potential. nih.govresearchgate.net They are integral to drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govtaylorandfrancis.comresearchgate.net The isoxazole core is found in several commercially available pharmaceuticals, highlighting its clinical significance. rsc.org Beyond medicine, isoxazole-containing compounds are also investigated in materials science, where they are used to create advanced polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com

Table 1: Selected Biological Activities of Isoxazole Derivatives

Biological Activity Description References
Anticancer Isoxazole derivatives have shown efficacy against various cancer cell lines, acting through mechanisms like the inhibition of enzymes such as bromodomains. nih.govnih.govfrontiersin.org
Anti-inflammatory Many isoxazole-based compounds exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways like COX-2. rsc.org taylorandfrancis.comchemimpex.com
Antimicrobial The isoxazole scaffold is a key component in several antibacterial agents, including sulfonamide drugs. nih.govrsc.org researchgate.net
Analgesic Certain derivatives are utilized in the development of pain-relieving drugs. taylorandfrancis.comchemimpex.com

| Agrochemical | In agriculture, these compounds are used in the formulation of pesticides and herbicides for crop protection. | chemimpex.com |

Rationale for Investigating 4-(Bromomethyl)-3,5-dimethylisoxazole as a Versatile Synthetic Intermediate

The utility of a chemical compound in synthesis is often determined by its ability to readily participate in chemical reactions to form new, more complex structures. This compound is of particular interest to synthetic chemists precisely for this reason. The rationale for its investigation is centered on the reactivity of the bromomethyl (-CH₂Br) group attached to the C4 position of the stable 3,5-dimethylisoxazole (B1293586) ring.

This bromomethyl moiety serves as an excellent electrophilic site and a good leaving group, making it highly susceptible to nucleophilic substitution reactions. nih.gov This reactivity allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions. Furthermore, the bromomethyl group facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. chemistryviews.org

Therefore, this compound acts as a versatile building block or "scaffold." It provides a reliable method for incorporating the 3,5-dimethylisoxazole core, which is known for its favorable physicochemical and biological properties, into larger, more elaborate molecular designs for drug discovery and materials science applications. chemimpex.com

Historical Development of Isoxazole Synthesis and Functionalization Relevant to the Bromomethyl Moiety

The synthesis of the isoxazole ring system has been a subject of chemical research for over a century, with several classical and modern methods being established. One of the most fundamental and widely used methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.nettaylorandfrancis.comresearchgate.net This approach offers a high degree of control over regioselectivity, allowing for the synthesis of specifically substituted isoxazoles. Another classical route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net

The functionalization of a pre-formed isoxazole ring to introduce a reactive handle like a bromomethyl group is a key synthetic challenge. Direct bromination of a methyl group on the isoxazole ring can be difficult. Therefore, multi-step sequences are often employed. One established method involves the bromomethylation of an aromatic or heterocyclic system using reagents like paraformaldehyde and hydrogen bromide in acetic acid. mdpi.com

More recent synthetic strategies have focused on the functionalization of existing side chains. For instance, a sequence involving the silylation of an isoxazoline-N-oxide followed by treatment with zinc bromide has been developed to yield bromomethyl-isoxazolines. chemistryviews.org Another approach involves the synthesis of a hydroxymethyl or formyl-substituted isoxazole, which can then be converted to the corresponding bromomethyl derivative through standard halogenation reactions. nih.gov These advancements provide chemists with a toolbox to create functionalized intermediates like this compound for further synthetic elaboration.

Overview of Key Research Avenues Explored for this compound

The application of this compound as a synthetic intermediate has opened several avenues of research, primarily driven by the established biological significance of the 3,5-dimethylisoxazole core.

A prominent area of investigation is in the field of epigenetics, specifically in the development of inhibitors for bromodomain and extra-terminal domain (BET) proteins, such as BRD4. semanticscholar.orgnih.gov BRD4 is a key regulator of gene transcription and is considered a promising target for cancer therapy. nih.govnih.gov Researchers have designed and synthesized numerous 3,5-dimethylisoxazole derivatives that act as potent BRD4 inhibitors. frontiersin.orgnih.gov The 3,5-dimethylisoxazole moiety often serves as a crucial pharmacophore that binds to the acetylated lysine (B10760008) recognition pocket of the bromodomain. semanticscholar.orgnih.gov this compound is an ideal starting material for creating libraries of these inhibitors by reacting it with various nucleophiles to explore structure-activity relationships.

Another significant research direction is the synthesis of novel anti-inflammatory and analgesic agents. chemimpex.com The 3,5-dimethylisoxazole scaffold is a component of several compounds with these properties. The use of this compound allows for the systematic modification of lead compounds to optimize their potency and pharmacokinetic profiles.

Furthermore, its utility extends to agrochemical research for developing new pesticides and herbicides chemimpex.com and to biochemical research for creating molecular probes to study enzyme inhibition and receptor binding. chemimpex.com The ability to easily conjugate the 3,5-dimethylisoxazole unit to other molecules via the bromomethyl linker makes it an invaluable tool in these diverse research areas.

Table 2: Properties of 4-Bromo-3,5-dimethylisoxazole (B80238)

Property Value
CAS Number 10558-25-5
Molecular Formula C₅H₆BrNO
Boiling Point 176 °C
Density 1.478 g/mL at 25 °C
Refractive Index n20/D 1.486

Data sourced from Sigma-Aldrich sigmaaldrich.com

Table 3: Mentioned Compounds

Compound Name
This compound
4-Bromo-3,5-dimethylisoxazole
Sulfamethoxazole
Muscimol
Ibotenic acid
Parecoxib
Leflunomide
Paraformaldehyde
Hydroxylamine
Zinc bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAOAIUESMDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510049
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53257-32-2
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromomethyl 3,5 Dimethylisoxazole and Its Precursors

Synthesis of the 3,5-Dimethylisoxazole (B1293586) Core Structure

The formation of the 3,5-dimethylisoxazole ring is a fundamental step, achievable through various established and modern synthetic protocols.

Classic Cyclization Reactions for 3,5-Dimethylisoxazole Formation

The most traditional and widely employed method for synthesizing 3,5-dimethylisoxazole involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). Specifically, the reaction of acetylacetone (B45752) (2,4-pentanedione) with hydroxylamine hydrochloride results in a cyclization-condensation cascade to form the stable isoxazole (B147169) ring. chemicalbook.comcore.ac.uk This method is valued for its simplicity, high yields, and the ready availability of the starting materials.

Another classic approach is the 1,3-dipolar cycloaddition reaction. This involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. core.ac.uk While versatile for creating a variety of substituted isoxazoles, for the specific synthesis of the 3,5-dimethylated core, the acetylacetone method remains more direct.

Table 1: Classic Synthesis of 3,5-Dimethylisoxazole

Reactant 1 Reactant 2 Product Key Features
Acetylacetone Hydroxylamine Hydrochloride 3,5-Dimethylisoxazole One-step, high yield, readily available starting materials. chemicalbook.com
Aldoxime (for nitrile oxide generation) Propyne 3,5-Dimethylisoxazole 1,3-dipolar cycloaddition, versatile for analogs. core.ac.uk

Modern Catalytic Approaches for 3,5-Dimethylisoxazole Synthesis

More recent advancements in organic synthesis have introduced novel catalytic methods that offer milder reaction conditions and improved efficiency. One such method is the domino reductive Nef reaction/cyclization of β-nitroenones. rsc.org This process utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) as a reducing agent to convert β-nitroenones into 3,5-disubstituted isoxazoles in good yields under mild conditions. rsc.org

Furthermore, the use of green chemistry principles has led to the development of syntheses in unconventional media. The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. core.ac.uk These reactions can be performed as a one-pot, three-step process starting from an aldehyde and an alkyne, with the DES medium being reusable for several cycles. core.ac.uk

Strategic Introduction of the Bromomethyl Group at the C4 Position of 3,5-Dimethylisoxazole

Once the 3,5-dimethylisoxazole core is obtained, the next critical step is the functionalization of the C4 position to install the bromomethyl group. This requires chemo- and regioselective methods to modify the C4 position without affecting the existing methyl groups at C3 and C5 or the integrity of the isoxazole ring.

Radical Bromination Protocols

Radical bromination is a powerful tool for the halogenation of alkyl groups, particularly those adjacent to an aromatic system (benzylic positions). libretexts.org This strategy can be applied to synthesize 4-(bromomethyl)-3,5-dimethylisoxazole, provided the precursor is 3,4,5-trimethylisoxazole. In this scenario, the methyl group at the C4 position is selectively brominated.

The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent like carbon tetrachloride (CCl₄). rsc.orgyoutube.com The selectivity for the C4-methyl group over the C3- and C5-methyl groups is attributed to the electronic environment of the isoxazole ring, which can stabilize the C4-methyl radical intermediate.

Table 2: Radical Bromination of 3,4,5-Trimethylisoxazole

Substrate Reagent Initiator Solvent Product
3,4,5-Trimethylisoxazole N-Bromosuccinimide (NBS) AIBN or Peroxide CCl₄ This compound

The mechanism proceeds through a radical chain reaction initiated by the homolytic cleavage of the initiator. The resulting radical abstracts a bromine atom from NBS, which then abstracts a hydrogen atom from the C4-methyl group to form a resonance-stabilized allylic-type radical. chemistrysteps.com This radical then reacts with a bromine molecule (present in low concentration) to yield the final product and regenerate the bromine radical, propagating the chain. chemistrysteps.com

Palladium-Catalyzed C4-Functionalization and Subsequent Halogenation

An alternative, multi-step strategy involves the direct functionalization of the C4 C-H bond of 3,5-dimethylisoxazole using transition metal catalysis, followed by chemical modification. Palladium catalysis is particularly effective for the direct arylation of isoxazoles at the C4 position. researchgate.net While direct methylation via this route is less common, a related pathway involves introducing a functional group that can be converted to the bromomethyl moiety.

A plausible sequence involves:

C4-Formylation or Carboxylation: Introduction of an aldehyde (-CHO) or carboxylic acid (-COOH) group at the C4 position. While palladium catalysis is known for C-H activation, other methods like the Vilsmeier-Haack reaction could also achieve formylation.

Reduction to the Alcohol: The C4-formyl or C4-carboxyl group is then reduced to a hydroxymethyl group (-CH₂OH) using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Conversion to the Bromide: The resulting alcohol, 4-(hydroxymethyl)-3,5-dimethylisoxazole, is then converted to the target bromide. This can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

This pathway highlights the versatility of organometallic chemistry in achieving specific functionalization patterns on heterocyclic systems. researchgate.netnih.gov

Exploration of Chemo- and Regioselective Bromination Techniques

Further exploration into chemo- and regioselective methods reveals other viable synthetic routes, often starting from a pre-functionalized isoxazole. A key intermediate in this context is 4-bromo-3,5-dimethylisoxazole (B80238), which is commercially available. chemimpex.comsigmaaldrich.com

One powerful method involves a metal-halogen exchange reaction.

Treatment of 4-bromo-3,5-dimethylisoxazole with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-3,5-dimethylisoxazole intermediate.

This organolithium species can then be trapped with an electrophile. Reaction with formaldehyde (B43269) (HCHO) yields 4-(hydroxymethyl)-3,5-dimethylisoxazole.

As in the previous section, subsequent bromination of the alcohol furnishes the desired this compound.

Another advanced approach involves direct C-H bromomethylation. While challenging, under specific conditions using reagents like paraformaldehyde and hydrogen bromide, an electrophilic substitution reaction could potentially install the bromomethyl group directly onto the C4 position of 3,5-dimethylisoxazole, taking advantage of the nucleophilic character of the C4 position on the isoxazole ring. The success of such a reaction would depend heavily on controlling the regioselectivity and preventing side reactions.

Sustainable Synthetic Routes for this compound

The development of sustainable or "green" synthetic methodologies is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can be approached through greener routes by focusing on its precursors, primarily the 3,5-dimethylisoxazole core and its subsequent functionalization.

A key precursor, 3,5-dimethylisoxazole, is traditionally formed from acetylacetone and hydroxylamine hydrochloride. chemicalbook.com Green approaches to isoxazole synthesis, however, seek to improve upon these foundational methods. One sustainable strategy involves the use of Deep Eutectic Solvents (DES) as a reaction medium. For instance, the synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-step reaction using a choline chloride:urea DES. core.ac.uk This method is notable as the DES medium is recyclable and can be used up to five times without a significant drop in reaction yield. core.ac.uk

Another eco-friendly approach is the use of water as a solvent. The synthesis of 3,4,5-trisubstituted isoxazoles has been demonstrated in water under mild, basic conditions at room temperature, proceeding via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds without the need for a metal catalyst. nih.gov This method is fast, often completing within 1-2 hours, and offers an environmentally benign route to complex isoxazoles. nih.gov

Furthermore, the use of nanocatalysts in aqueous media represents a significant advancement in green synthesis. One-pot, three-component reactions catalyzed by magnesium oxide nanoparticles (nano-MgO) have been used to create isoxazole-5(4H)-ones at room temperature. researchgate.net This method boasts several green advantages, including high product yields, mild reaction conditions, low cost, minimal waste, and the use of a recoverable catalyst. researchgate.net

The bromination step to convert a precursor like 4-methyl-3,5-dimethylisoxazole to the final product is also a target for green innovation. Traditional bromination using elemental bromine (Br₂) is hazardous. A more sustainable alternative is the use of N-bromosuccinimide (NBS), often in conjunction with light exposure (photobromination), which avoids the use of more toxic reagents and harsh conditions. google.com

Table 1: Comparison of Sustainable Synthetic Methods for Isoxazole Derivatives

Scalability and Process Optimization in the Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, high-yield, and cost-effective processes. For this compound, scalability and process optimization focus on maximizing throughput and product purity while ensuring operational safety.

One of the key precursors, 4-(hydroxymethyl)-3,5-dimethylisoxazole, can be synthesized and subsequently brominated. sid.ir The optimization of this bromination is critical for industrial application. The use of N-bromosuccinimide (NBS) as a brominating agent is highly advantageous for large-scale synthesis. google.com A patented process for a structurally related compound, methyl 4-bromomethyl-3-methoxybenzoate, involves reacting the corresponding methyl-substituted precursor with NBS in a solvent like chlorobenzene, initiated by a UV lamp at controlled temperatures (0-5°C). google.com This method results in a high yield (90%) of the crystalline product, and the purity is often sufficient for subsequent steps without extensive purification. google.com Such photobromination processes are often preferred in industrial settings due to their high selectivity and milder conditions compared to radical initiation with chemical agents.

Process optimization also involves the strategic choice of reagents to minimize hazards and improve reaction profiles. For instance, in the synthesis of a related isoxazole acyl chloride, traditional reagents like thionyl chloride, which are toxic and cause equipment corrosion, have been replaced. google.com A patented method utilizes bis(trichloromethyl) carbonate in chlorobenzene, which provides a safer and more environmentally friendly process with a very high yield (95.1%) and purity (99.8%). google.com This principle of substituting hazardous reagents with safer, more efficient alternatives is central to process optimization.

The scalability of a synthetic route is also demonstrated by its ability to be performed on a larger scale without compromising yield or safety. The synthesis of isoxazoles in Deep Eutectic Solvents has been successfully scaled up to the gram level without notable issues, indicating its potential for larger-scale applications. core.ac.uk One-pot reactions are inherently more scalable as they reduce the number of unit operations, such as work-ups and purifications, thereby saving time, materials, and energy.

Table 2: Parameters for Scalable Synthesis of Isoxazole Derivatives and Related Compounds

Reactivity and Mechanistic Insights into 4 Bromomethyl 3,5 Dimethylisoxazole Transformations

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The C(sp³)-Br bond in 4-(bromomethyl)-3,5-dimethylisoxazole is analogous to a benzylic halide, positioning it as a prime site for nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable synthetic intermediate.

The mechanism of nucleophilic substitution at a primary, benzylic-type carbon center like that in this compound can proceed via a unimolecular (Sₙ1), bimolecular (Sₙ2), or a borderline pathway. pressbooks.pub The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the electronic properties of the substrate itself.

Sₙ2 Pathway : This pathway involves a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org For a primary halide such as this compound, the Sₙ2 mechanism is generally favored due to the low steric hindrance at the methylene (B1212753) carbon. pressbooks.pub Strong nucleophiles and polar aprotic solvents promote this pathway. libretexts.org The electron-withdrawing nature of the isoxazole (B147169) ring enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Sₙ1 Pathway : This pathway proceeds through a multi-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. libretexts.org While benzylic systems can stabilize carbocations through resonance, the strongly electron-withdrawing 3,5-dimethylisoxazole (B1293586) ring is expected to destabilize an adjacent positive charge, thereby disfavoring a pure Sₙ1 mechanism. However, under conditions with a weak nucleophile and a polar protic solvent, a solvolysis reaction proceeding through an Sₙ1 or borderline mechanism could be possible. pressbooks.pub

The definitive pathway is typically elucidated through kinetic studies. A reaction rate that is dependent on the concentration of both the substrate and the nucleophile is characteristic of an Sₙ2 reaction, whereas dependence only on the substrate concentration points to an Sₙ1 mechanism. libretexts.org

A thorough mechanistic understanding requires the analysis of kinetic and thermodynamic data. Such investigations quantify the energy barriers and driving forces of the reaction. Kinetic studies for the substitution on this compound would involve monitoring the reaction rate under pseudo-first-order conditions to determine the rate constants. researchgate.net

Physical organic tools like the Hammett and Brønsted equations are instrumental in dissecting these reaction mechanisms. sapub.org By synthesizing a series of derivatives with different substituents on the isoxazole ring and measuring their reaction rates, a Hammett plot could be constructed. The resulting ρ (rho) value would provide insight into the charge development at the transition state. Similarly, a Brønsted plot, which correlates the rate constant with the pKa of a series of related nucleophiles, yields a β (beta) value that indicates the degree of bond formation in the transition state. sapub.org

Table 1: Illustrative Kinetic Data for a Hypothetical Sₙ2 Reaction This table conceptualizes the type of data obtained from a kinetic study to determine the reaction order and rate constant for the reaction of this compound with a nucleophile like piperidine.

Entry[Substrate] (M)[Piperidine] (M)Initial Rate (M/s)k (M⁻¹s⁻¹)
10.050.105.0 x 10⁻⁵0.010
20.050.201.0 x 10⁻⁴0.010
30.100.101.0 x 10⁻⁴0.010

Note: Data is hypothetical and for illustrative purposes only.

Stereoelectronic effects are crucial in determining the reactivity of the bromomethyl group. The 3,5-dimethylisoxazole ring exerts a significant electronic influence.

Inductive and Resonance Effects : The isoxazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This leads to a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the methylene carbon of the bromomethyl group. This enhanced electrophilicity makes the substrate more reactive towards nucleophiles in an Sₙ2 reaction.

Transition State Stabilization : In an Sₙ2 reaction, the transition state involves partial bond formation with the nucleophile and partial bond breaking with the leaving group. The electron-withdrawing nature of the isoxazole ring can stabilize this electron-rich, pentacoordinate transition state.

Steric Effects : The two methyl groups at positions 3 and 5 of the isoxazole ring provide some steric hindrance around the reaction center. While the reaction occurs at the exocyclic methylene group, these adjacent methyl groups can modestly influence the approach of bulky nucleophiles, potentially slowing the reaction rate compared to a less substituted analogue.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

While cross-coupling reactions traditionally involve aryl or vinyl halides (C(sp²)-X), the use of alkyl electrophiles (C(sp³)-X), including benzylic halides, is a field of growing importance. The C(sp³)-Br bond in this compound makes it a potential substrate for several key palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for C-C bond formation. researchgate.net Its application to C(sp³)-electrophiles like this compound is challenging but feasible with appropriate catalytic systems. The primary hurdles include slower rates of oxidative addition to the Pd(0) catalyst and competing side reactions. youtube.com

Recent advances have led to the development of specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, that can effectively catalyze the coupling of benzylic halides. nih.govrsc.org These reactions provide a direct route to synthesize 4-arylmethyl-3,5-dimethylisoxazole derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Benzylic Bromide

ElectrophileNucleophileCatalystLigandBaseSolventYield (%)
Benzyl BromidePhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O~85-95

Note: This table shows typical conditions for a related benzylic bromide, illustrating the general approach that could be applied to this compound. Data is representative.

Beyond the Suzuki coupling, the bromomethyl group can potentially participate in other palladium-catalyzed transformations.

Heck Reaction : The Heck reaction couples an organic halide with an alkene. nih.gov The coupling of benzylic halides has been well-documented. nih.gov The reaction with this compound would involve the oxidative addition of the C-Br bond to a Pd(0) center, which can proceed via an Sₙ2-type mechanism, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a substituted styrenyl-isoxazole product. rsc.org Ligand-free palladium systems have even been developed for intramolecular Heck reactions of secondary benzylic bromides. rsc.orgrsc.org

Sonogashira Coupling : The Sonogashira reaction couples a terminal alkyne with an organic halide, typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org While this reaction is most common for C(sp²) halides, the development of C(sp³)–C(sp) coupling is an active area of research. sustech.edu.cn Applying this to this compound would be challenging but would provide a direct route to 4-(propargyl)-3,5-dimethylisoxazole derivatives. The success of such a reaction would heavily depend on a catalyst system capable of facilitating the difficult oxidative addition step while avoiding premature side reactions.

Stille Reaction : The Stille reaction couples an organic halide with an organostannane reagent. libretexts.org This reaction is highly effective for benzylic halides, including bromides and chlorides. researchgate.netwikipedia.org A palladium catalyst, often in conjunction with a phosphine ligand like triphenylphosphine (B44618) (PPh₃), can efficiently couple this compound with various aryltributyltin reagents to furnish diarylmethane-type structures in high yields. researchgate.net This method is notable for its tolerance of a wide range of functional groups.

Table 3: Overview of Cross-Coupling Reactions with Benzylic Halides

ReactionCoupling PartnerTypical Catalyst SystemProduct Type
HeckAlkenePd(OAc)₂, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd(0)/Cu(I), Amine BaseSubstituted Alkyne
StilleOrganostannanePd(OAc)₂/PPh₃Aryl/Vinyl-Substituted Alkane

Ligand Design and Catalyst Optimization for Enhanced Efficiency

The 3,5-dimethylisoxazole scaffold is a recognized pharmacophore and a valuable building block in medicinal chemistry, often acting as an acetyl-lysine (KAc) bioisostere in the design of bromodomain inhibitors. nih.govharvard.eduresearchgate.net The efficiency of synthesizing more complex molecules from isoxazole precursors, such as those derived from this compound, heavily relies on the optimization of catalytic systems.

Detailed studies on Suzuki-Miyaura cross-coupling reactions involving 3,5-dimethylisoxazole-4-boronic acid provide significant insights into catalyst and ligand optimization that are applicable to derivatives at the 4-position. nih.gov In a model reaction coupling 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester, automated feedback systems were used to rapidly screen various precatalysts, ligands, and reaction conditions to maximize yield. nih.gov The optimization process considered parameters such as catalyst loading (0.5–2.5 mol%), temperature (30–110 °C), and residence times (1–10 min). nih.gov

It was observed that for challenging heteroaryl couplings, dialkylbiarylphosphine ligands performed optimally at temperatures between 85–97 °C with longer reaction times, whereas simpler trialkyl- or triarylphosphine ligands were more effective at the maximum temperature with shorter reaction times. nih.gov The amount of ligand used is also a critical factor; while increased ligand concentration can enhance catalyst stability, an excess can form less reactive L₂Pd(0) and L₂Pd(II) intermediates, thereby reducing the concentration of the more reactive monoligated complexes and decreasing reaction yield. nih.gov For the coupling of 4-bromo-N,N-dimethylaniline with 3,5-dimethylisoxazoleboronic acid, the optimization algorithm identified a specific palladium precatalyst with the L5 ligand (a triarylphosphine) as the most effective system at 110 °C. nih.gov The yield was improved with 0.2–0.8 excess ligand equivalents but saw a significant decrease when 2 excess equivalents were used. nih.gov

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of an Isoxazole Boronic Acid. nih.gov
ParameterOptimal Range/ValueReactantsNotes
Temperature85-110 °CHeteroaryl Halide + 3,5-Dimethylisoxazole Boronic Acid/EsterHigher temperatures favored for simpler phosphine ligands. nih.gov
Ligand TypeDialkylbiarylphosphines or TriarylphosphinesLigand choice is highly dependent on the specific substrates being coupled. nih.gov
Ligand Equivalents0.2-0.8 (excess)Yield significantly decreases with larger excess (e.g., 2 equivalents). nih.gov

Electrophilic Transformations on the Isoxazole Ring System Bearing a Bromomethyl Substituent

The isoxazole ring, while aromatic, can undergo electrophilic attack, leading to substitution or ring-opening, depending on the conditions and the nature of the electrophile. The presence of a substituent at the C4 position, such as a bromomethyl group, is crucial for certain transformations.

Studies on the electrophilic halogenation of isoxazoles have revealed pathways for ring-opening. For instance, treating C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, cleaving the N–O bond to produce tertiary fluorinated carbonyl compounds. researchgate.net This reaction is noted to require a substituent at the C4 position; isoxazoles lacking a C4 substituent simply undergo electrophilic aromatic substitution to yield the 4-fluoro product. researchgate.net

Similarly, electrophilic ring-opening chlorination and bromination have been developed for isoxazoles using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). These reactions proceed through the selective cleavage of the N–O bond to construct structurally diverse tertiary halogenated compounds. nih.gov An isoxazole bearing an alkyl group at the C4 position was shown to undergo bromination, although challenges with product stability and isolation were noted. nih.gov In another synthetic approach, a bromo-lactamization mediated by 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was used to construct spiro-isoxazoline-lactams from isoxazole-amides. nih.gov The proposed mechanism involves the formation of a bromonium ion on the isoxazole double bond, followed by an intramolecular nucleophilic attack from the amide nitrogen. nih.gov

Oxidative and Reductive Manipulations of the Bromomethyl Group

The bromomethyl group is a highly versatile functional handle amenable to both oxidative and reductive transformations, allowing for further diversification of the this compound core.

Reductive Manipulations: While direct studies on the reduction of the bromomethyl group on this specific isoxazole are not detailed in the available literature, standard organic methodologies are applicable. The C-Br bond can be reduced to a C-H bond, converting the bromomethyl group to a methyl group, using various reagents. Common methods include catalytic hydrogenation, or treatment with reducing agents like tributyltin hydride (often in the presence of a radical initiator like AIBN) or zinc dust in acetic acid. In a related context, reductions of other functional groups on the 3,5-dimethylisoxazole scaffold have been reported, such as the reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄), demonstrating the compatibility of the isoxazole ring with reducing conditions. nih.gov

Oxidative Manipulations: The bromomethyl group can be oxidized to introduce carbonyl functionalities. Oxidation to the corresponding aldehyde (4-formyl-3,5-dimethylisoxazole) can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation. Further oxidation to the carboxylic acid (3,5-dimethylisoxazole-4-carboxylic acid) can be accomplished with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄). A one-pot synthesis of 3-arylglutaric acids has been reported where bisisoxazole derivatives, formed from 3,5-dimethyl-4-nitroisoxazole, are oxidized in situ by KMnO₄. researchgate.net This indicates the isoxazole core is stable to certain strong oxidizing conditions.

Ring-Opening and Rearrangement Pathways of this compound Derivatives

The isoxazole ring can undergo cleavage and rearrangement under various conditions, providing pathways to different heterocyclic or acyclic structures.

As discussed previously, electrophilic halogenation can lead to ring-opening of C4-substituted isoxazoles. Treatment with reagents like Selectfluor®, NCS, or NBS cleaves the N-O bond to furnish α-halocyano ketones. researchgate.netnih.gov This transformation provides a powerful method for deconstructing the isoxazole framework to reveal a functionalized linear system.

Neighboring group participation involving the C4-substituent can also drive unique transformations. A bromo-lactamization reaction of isoxazole-amides, for example, proceeds through an initial electrophilic attack on the ring followed by an intramolecular cyclization, effectively using the isoxazole as a template to build a new spiro-lactam system. nih.gov Another documented transformation involves the reaction of 3-methyl-4-nitro-5-alkylisoxazoles with hydroxylamine (B1172632), which results in an interchange of the nitrogen and oxygen heteroatoms of the isoxazole core, providing a novel ring transformation pathway. researchgate.net Rearrangements are also known for other heterocyclic systems bearing halomethyl groups; for instance, 4-chloromethyl-dihydropyridine derivatives can undergo ring expansion when treated with nucleophiles like cyanide ion. rsc.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly molecular docking and Density Functional Theory (DFT) calculations, provides powerful insights into the reactivity and interactions of this compound and its derivatives.

Molecular docking studies have been instrumental in understanding how the 3,5-dimethylisoxazole moiety functions as a ligand for biological targets like bromodomains. frontiersin.org In a study of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as BRD4 inhibitors, docking simulations revealed the precise binding mode. frontiersin.org The 3,5-dimethylisoxazole group fits into the acetylated lysine (B10760008) binding pocket, where its oxygen atom forms a crucial hydrogen bond with the conserved asparagine residue (Asn140). frontiersin.org The isoxazole nitrogen engages in a water-mediated hydrogen bond with a tyrosine residue (Tyr97), while one of its methyl groups participates in hydrophobic interactions with proline (Pro82). frontiersin.org These computational models explain the structural basis for inhibitory activity and guide the rational design of more potent and selective ligands. nih.govfrontiersin.orgsemanticscholar.org

While specific DFT studies on the reaction mechanisms of this compound were not found, this methodology is widely applied to understand complex organic transformations. DFT calculations can be used to map potential energy surfaces, locate transition states, and calculate activation energies for the reactions described in previous sections, such as electrophilic attack, ring-opening, and rearrangements. researchgate.net Such studies could elucidate the regioselectivity of electrophilic transformations on the isoxazole ring and provide a deeper understanding of the transition states involved in its various rearrangement pathways. researchgate.net

Table 2: Key Interactions of a 3,5-Dimethylisoxazole Derivative with BRD4 Bromodomain from Molecular Docking. frontiersin.org
Isoxazole Moiety FeatureInteracting BRD4 ResidueType of Interaction
Isoxazole Oxygen AtomAsn140Hydrogen Bond
Isoxazole Nitrogen AtomTyr97Water-mediated Hydrogen Bond
Methyl GroupPro82Hydrophobic Interaction

Advanced Derivatization and Functionalization Strategies Utilizing 4 Bromomethyl 3,5 Dimethylisoxazole

Construction of Complex Heterocyclic Architectures via Reactions with 4-(Bromomethyl)-3,5-dimethylisoxazole

The reactive nature of the bromomethyl group makes this compound an excellent electrophilic partner for constructing more elaborate heterocyclic systems. These reactions often proceed by initial nucleophilic substitution of the bromide, followed by subsequent cyclization steps.

Annulation and cyclocondensation reactions involving this compound provide a direct route to fused and bridged heterocyclic systems. A notable application is in the synthesis of inhibitors for epigenetic targets like bromodomains. For instance, the isoxazole (B147169) moiety can be incorporated into larger scaffolds, such as the imidazo[1,2-a]pyrazine (B1224502) system. nih.govnih.gov In these syntheses, a precursor derived from the isoxazole, often 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde, participates in a multi-step sequence. A key strategy involves a multicomponent reaction where an aminopyrazine reacts with an α-haloketone (or equivalent) derived from the isoxazole-containing starting material, leading to the formation of the fused imidazopyrazine ring. nih.govosi.lvnih.govnih.govrsc.org This approach leverages the isoxazole as a critical structural element to build complex, biologically active molecules. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Isoxazole Precursors

Starting Material ComponentReaction TypeResulting Heterocyclic CoreSignificance
Isotetronic acidCondensation/CyclizationIsoxazolo[4,5-c]pyridin-4(5H)-oneCore for potential bioactive compounds
2-AminopyrazineMulticomponent Reaction/AnnulationImidazo[1,2-a]pyrazineScaffold for BET bromodomain inhibitors nih.gov
Hydrazine derivativesCyclocondensationPyrazolo-isoxazolesNovel fused heterocyclic systems

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocycles. youtube.comwikipedia.org In this context, the 3,5-dimethylisoxazole (B1293586) core can be functionalized to act as a dipolarophile. To achieve this, the 4-(bromomethyl) group can be converted into a carbon-carbon double or triple bond. For example, a Wittig reaction or Horner-Wadsworth-Emmons olefination on an aldehyde derived from this compound can introduce a vinyl group, creating a 4-vinyl-3,5-dimethylisoxazole derivative. rsc.org This vinyl-substituted isoxazole can then serve as the dipolarophile in a [3+2] cycloaddition reaction with a 1,3-dipole, such as a nitrile oxide or an azide (B81097), to form a new, more complex heterocyclic system containing the isoxazole moiety. youtube.comresearchgate.net

The general mechanism for such a reaction involves the concerted addition of the 1,3-dipole across the alkene (dipolarophile), leading to a five-membered ring. rsc.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. youtube.com This strategy allows for the fusion of a second five-membered ring (e.g., another isoxazole or a triazole) to the existing isoxazole core, thereby generating novel and diverse molecular scaffolds. nih.govnih.gov

Synthesis of Multifunctionalized 3,5-Dimethylisoxazole Derivatives (e.g., methoxymethyl)

The primary route for the functionalization of this compound is through nucleophilic substitution of the highly reactive bromomethyl group. This C-Br bond is susceptible to cleavage by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the isoxazole ring. This versatility makes it a key intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Common transformations include:

Ether formation: Reaction with alkoxides, such as sodium methoxide (B1231860), readily yields ether derivatives like 4-(methoxymethyl)-3,5-dimethylisoxazole.

Amine synthesis: Treatment with primary or secondary amines leads to the corresponding 4-(aminomethyl) derivatives.

Thioether synthesis: Reaction with thiolates produces thioethers.

Ester formation: Displacement with carboxylate anions affords the corresponding esters.

Azide and Cyanide introduction: Reaction with sodium azide or sodium cyanide provides access to 4-(azidomethyl) and 4-(cyanomethyl) derivatives, which are themselves versatile intermediates for further transformations.

Table 2: Representative Multifunctional Derivatives from this compound

NucleophileResulting Functional GroupProduct Name Example
Sodium methoxide (NaOMe)Methoxymethyl4-(Methoxymethyl)-3,5-dimethylisoxazole
PiperidinePiperidin-1-ylmethyl4-(Piperidin-1-ylmethyl)-3,5-dimethylisoxazole
Sodium azide (NaN₃)Azidomethyl4-(Azidomethyl)-3,5-dimethylisoxazole
Sodium cyanide (NaCN)Cyanomethyl(3,5-Dimethylisoxazol-4-yl)acetonitrile
Sodium thiophenoxide (NaSPh)(Phenylthio)methyl4-((Phenylthio)methyl)-3,5-dimethylisoxazole

Multi-component Reaction Methodologies Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The 3,5-dimethylisoxazole scaffold, often derived from this compound, has been successfully integrated into MCR strategies, particularly for the rapid assembly of compound libraries for high-throughput screening. nih.govnih.gov

One prominent example is the use of a 3,5-dimethylisoxazole-containing aldehyde as a key component in a Groebke-Blackburn-Bienaymé three-component reaction. This reaction, typically involving an amine (e.g., 2-aminopyrazine), an aldehyde, and an isocyanide, can generate complex heterocyclic structures like imidazo[1,2-a]pyrazines in a single step. nih.govresearchgate.netacs.org This approach was utilized to develop a focused library of bromodomain inhibitors, where the 3,5-dimethylisoxazole moiety serves as a crucial "biasing element" that mimics the acetylated lysine (B10760008) residue recognized by these proteins. nih.govacs.org The efficiency of MCRs allows for the rapid diversification of the scaffold by varying the other components, facilitating the optimization of lead compounds. nih.gov

Development of Chiral this compound Derivatives for Asymmetric Synthesis

While this compound is achiral, it serves as a prochiral substrate for developing chiral molecules. Asymmetric synthesis methodologies can be applied to introduce chirality, leading to enantiomerically enriched products with potential applications as specialized ligands or stereospecific therapeutic agents. acs.orgnih.gov

Strategies for introducing chirality include:

Asymmetric Nucleophilic Substitution: The bromide can be displaced by a nucleophile under the influence of a chiral catalyst. For instance, asymmetric cross-coupling reactions, such as nickel-catalyzed reductive couplings between benzyl-type electrophiles and various nucleophiles, have been developed to create stereogenic centers with high enantioselectivity. nih.govnih.gov Similar principles could be applied to this compound. organic-chemistry.orgacs.orgresearchgate.net

Use of Chiral Auxiliaries: The bromomethyl group can be reacted with a chiral alcohol or amine to form a chiral ether or amine. The auxiliary can then direct subsequent reactions diastereoselectively before being cleaved.

Enzymatic Resolution: A racemic derivative of the isoxazole, such as the corresponding alcohol, can be resolved using enzymes. For example, lipase-catalyzed kinetic resolution has been used to separate enantiomers of a related 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, a potent β2-adrenergic stimulant. acs.orgacs.org This demonstrates the feasibility of obtaining single-enantiomer isoxazole derivatives. rsc.org

These approaches enable the synthesis of chiral isoxazole-containing building blocks, which are valuable for constructing stereochemically defined complex molecules.

Bioisosteric Modifications and Scaffold Diversity Generation from the Isoxazole Core

In medicinal chemistry, the concepts of bioisosterism and scaffold hopping are critical for lead optimization. niper.gov.innamiki-s.co.jpresearchgate.net The 3,5-dimethylisoxazole ring is a particularly valuable motif in this regard, primarily for its role as a bioisostere of the acetylated lysine (KAc) side chain. nih.govnih.govacs.orgacs.org

Bioisosterism: The isoxazole ring's nitrogen atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the acetyl-lysine group. nih.govacs.org This interaction is crucial for binding to the conserved asparagine residue in the active site of bromodomains. nih.govnih.gov This mimicry has established the 3,5-dimethylisoxazole moiety as a privileged "warhead" or "biasing element" in the design of potent and selective bromodomain inhibitors. acs.orgnih.gov Replacing other groups with an isoxazole ring is a common bioisosteric replacement strategy to improve properties like metabolic stability, cell permeability, or binding affinity. nih.govresearchgate.netcambridgemedchemconsulting.comestranky.sk

Scaffold Hopping: Starting from the validated 3,5-dimethylisoxazole core, scaffold hopping involves replacing the rest of the molecular framework with structurally distinct cores while retaining the key isoxazole-protein interaction. niper.gov.inresearchgate.net This strategy is used to escape existing patent space, improve pharmacokinetic properties, or discover novel binding interactions with the target protein. For example, researchers have attached the 3,5-dimethylisoxazole moiety to a variety of scaffolds, such as imidazo[1,2-a]pyrazines and pyridones, to generate diverse families of bromodomain inhibitors, all leveraging the same core KAc-mimicking principle. nih.govacs.orgnih.gov

Applications of 4 Bromomethyl 3,5 Dimethylisoxazole Derivatives in Medicinal Chemistry

Design and Development of Bromodomain-Containing Protein 4 (BRD4) Inhibitors

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has been identified as a crucial regulator of gene transcription and is considered a promising therapeutic target in various cancers. nih.govnih.gov The 3,5-dimethylisoxazole (B1293586) moiety has been successfully utilized as a foundational element in the design of potent BRD4 inhibitors. nih.govnih.gov These derivatives have shown excellent stability in liver microsomes and potent inhibitory activity against BRD4 in vitro. nih.gov

Structure-Activity Relationship (SAR) Investigations of 3,5-Dimethylisoxazole-Containing BRD4 Ligands

The 3,5-dimethylisoxazole group is recognized as an effective mimic of acetylated lysine (B10760008) (KAc), a key interaction motif for bromodomains. nih.govacs.org Structure-guided optimization has been a key strategy in enhancing the potency of these inhibitors. acs.org SAR studies have revealed that modifications at the 4-position of the isoxazole (B147169) ring with various aromatic and heteroaromatic scaffolds are crucial for inhibitory activity. nih.gov

For instance, introducing a phenyl group at this position led to a derivative (Compound 12) with an IC₅₀ of 640 nM against the first bromodomain of BRD4 (BRD4(1)). acs.org Further optimization led to the development of bivalent inhibitors, designed to target both tandem bromodomains (BD1 and BD2) of BRD4 simultaneously to enhance binding potency. nih.govnih.gov In one study, a dimer derivative, compound 22, demonstrated a 20-fold increase in antiproliferative activity compared to its monomeric precursor, inhibitor 14. nih.govnih.gov Another study highlighted compound 11h, which exhibited robust potency for BRD4(1) and the second bromodomain (BRD4(2)) with IC₅₀ values of 27.0 and 180 nM, respectively. nih.gov The introduction of a triazolopyridazine motif led to compound 39, which inhibited BRD4(BD1) with an exceptionally low IC₅₀ of 0.003 µM. nih.gov

Table 1: Inhibitory Activity of Selected 3,5-Dimethylisoxazole Derivatives against BRD4

Compound Target IC₅₀ (nM) Reference
11h BRD4(1) 27 nih.gov
11h BRD4(2) 180 nih.gov
11d BRD4 550 nih.gov
11e BRD4 860 nih.gov
11f BRD4 800 nih.gov
22 BRD4 7.7 nih.gov
39 BRD4(BD1) 3 nih.gov
DDT26 BRD4 237 frontiersin.org
12 BRD4(1) 640 acs.org

Elucidation of Binding Modes through Molecular Docking and X-ray Crystallography

Molecular modeling and X-ray crystallography have been instrumental in understanding how these inhibitors interact with the BRD4 binding pocket. nih.govacs.org The 3,5-dimethylisoxazole moiety consistently acts as a KAc mimic, anchoring the molecule in the binding site. nih.govfrontiersin.org The nitrogen atom of the isoxazole ring typically forms a crucial hydrogen bond with the conserved asparagine residue (Asn140) within the KAc pocket. nih.govacs.org Additionally, the isoxazole oxygen can form a water-bridged hydrogen bond with a tyrosine residue (Tyr97). nih.govfrontiersin.org

The substituent at the 4-position of the isoxazole ring extends into a hydrophobic region known as the WPF shelf, which is formed by tryptophan (Trp81), proline (Pro82), and phenylalanine (Phe83) residues. nih.govacs.org Docking studies of potent inhibitors like compound 22 and DDT26 confirm this binding mode, where the dimethylisoxazole group fits snugly into the acetylated lysine binding pocket while other parts of the molecule establish hydrophobic and other interactions. nih.govfrontiersin.org X-ray crystal structures of compounds bound to BRD4(1) have provided detailed insights into the key interactions necessary for high-affinity binding and have guided the rational design of more potent derivatives. acs.orgacs.org

In Vitro Biological Evaluation: Antiproliferative Effects, Cell Cycle Modulation, Apoptosis Induction

Derivatives of 3,5-dimethylisoxazole have demonstrated significant antiproliferative activity across a range of cancer cell lines. researchgate.net For example, compound 11h potently inhibited cell proliferation in the BRD4-sensitive leukemia cell lines HL-60 and MV4-11, with IC₅₀ values of 0.120 µM and 0.09 µM, respectively. nih.gov Similarly, compounds 11d, 11e, and 11f showed remarkable antiproliferative activities against MV4-11 cells. nih.gov In colorectal cancer, the bivalent inhibitor, compound 22, significantly inhibited the proliferation of HCT116 cells with an IC₅₀ of 162 nM. nih.govnih.gov For breast cancer, compound DDT26 showed significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. frontiersin.org

The mechanism behind this antiproliferative activity involves the modulation of key cellular processes. BRD4 inhibition has been shown to downregulate the expression of the c-MYC oncogene, a critical downstream target of BRD4. nih.govnih.govresearchgate.net Several 3,5-dimethylisoxazole derivatives have been confirmed to reduce c-Myc levels in cancer cells. nih.govnih.gov

Furthermore, these compounds can induce cell cycle arrest. nih.govnih.gov Compound 22 caused cell cycle arrest at the G0/G1 phase in HCT116 cells. nih.gov Compound 11e was also shown to block MV4-11 leukemia cells at the G0/G1 phase. nih.gov BRD4 itself is known to be required for the expression of over 450 cell cycle genes, and its inhibition can lead to the failure of cells to complete replication and mitosis. biorxiv.orgresearchgate.net

Induction of apoptosis is another key outcome of BRD4 inhibition by these derivatives. nih.gov Western blot analysis revealed that compound 22 modulates apoptosis through intrinsic pathways. nih.govnih.gov The combination of BRD4 inhibition with other agents, like TRAIL, has been shown to synergistically increase apoptosis in non-small cell lung cancer (NSCLC) cells. medsci.org

Table 2: In Vitro Biological Activity of BRD4 Inhibitors

Compound Cell Line Cancer Type Antiproliferative IC₅₀ (µM) Biological Effect Reference
11h HL-60 Leukemia 0.120 Downregulates c-Myc nih.gov
11h MV4-11 Leukemia 0.09 Downregulates c-Myc nih.gov
11e MV4-11 Leukemia 0.32 G0/G1 cell cycle arrest, Downregulates c-Myc nih.gov
22 HCT116 Colorectal Cancer 0.162 G0/G1 cell cycle arrest, Induces apoptosis, Downregulates c-MYC nih.gov
39 U266 Multiple Myeloma 2.1 G0/G1 cell cycle arrest, Induces apoptosis nih.gov
8 MV4;11 Acute Myeloid Leukemia 0.794 Antiproliferative acs.orgox.ac.uk
9 MV4;11 Acute Myeloid Leukemia 0.616 Antiproliferative acs.orgox.ac.uk

In Vivo Efficacy Studies in Preclinical Cancer Models (e.g., Breast Cancer, Colorectal Cancer, Leukemia)

The promising in vitro results have been translated into significant antitumor efficacy in preclinical animal models.

Colorectal Cancer: In a CT-26 mouse colorectal cancer model, compound 22 demonstrated outstanding antitumor efficacy, achieving a tumor suppression rate of 56.1% following intraperitoneal administration. nih.govnih.gov This was significantly superior to the 11.5% suppression rate of its lead compound, 14. nih.gov Another BRD4 inhibitor, MS417, also showed a significant reduction in tumor growth in xenograft mouse models using HT29 and SW620 colorectal cancer cells. mdpi.comresearchgate.net

Breast Cancer: BRD4 inhibitors have shown potential in treating breast cancer. frontiersin.org The expression of BRD4 is often upregulated in tumor cells, and its inhibition can sensitize these cells to treatments like radiation therapy. mdpi.com In a murine breast cancer model, combining a BRD4 inhibitor with radiation therapy led to enhanced antitumor effects. mdpi.com Studies have shown that BRD4 inhibitors can potently inhibit cell growth in multiple breast cancer cell lines. nih.gov

Leukemia: The antiproliferative effects of 3,5-dimethylisoxazole-based BRD4 inhibitors have been well-documented in leukemia cell lines like MV4;11. acs.orgox.ac.uk These findings support the potential for these compounds in treating hematopoietic malignancies.

Exploration of Anti-inflammatory and Analgesic Properties of Isoxazole-Derived Compounds

The isoxazole scaffold is a versatile pharmacophore that is also present in compounds exhibiting significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Various derivatives have been synthesized and evaluated, showing potency that is often comparable or even superior to established drugs like Diclofenac and Indomethacin. nih.govresearchgate.net

For instance, a series of novel isoxazole derivatives synthesized from chalcones showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.netscholarsresearchlibrary.com In another study, compound 2f, which bears a 4-chlorophenyl substitution, was identified as the most potent analgesic agent in its series, showing activity comparable to the standard drug paracetamol. researchgate.netbanglajol.info

Mechanistic Investigations of Anti-inflammatory Pathways

The anti-inflammatory effects of isoxazole derivatives are attributed to their interaction with several key inflammatory pathways. nih.gov One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.govmdpi.com

Some isoxazole derivatives have been identified as potent COX-2 inhibitors. nih.gov For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity toward both lipoxygenase (LOX) and COX-2. mdpi.com Other derivatives, such as indolyl–isoxazolidines, have been shown to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. mdpi.com The compound MZO-2 was found to potently inhibit carrageenan-induced paw inflammation and suppress the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting its potential to ameliorate inflammatory processes. nih.gov These mechanistic insights highlight the potential of isoxazole-based compounds as a source of novel anti-inflammatory and analgesic drugs. mdpi.comsarpublication.com

Antimicrobial and Antifungal Potency of 4-(Bromomethyl)-3,5-dimethylisoxazole-Derived Compounds

Derivatives of isoxazoles are recognized for their potential to combat microbial and fungal infections. The core structure is a key feature in various compounds synthesized to address the growing challenge of antimicrobial resistance.

The development of new antimicrobial agents is a critical area of research, with heterocyclic compounds like isoxazole derivatives showing promise. iajps.com While specific studies focusing exclusively on derivatives of this compound are detailed, the broader class of isoxazole-containing compounds has demonstrated activity against a range of pathogens. For instance, various coumarinyl thiazole (B1198619) derivatives, another class of heterocyclic compounds, have been reported to possess antimicrobial activity. iajps.com

Research into related heterocyclic structures provides insights into the potential spectrum of activity. For example, newly synthesized benzoxazole (B165842) derivatives have been screened against various Candida strains, including those resistant to common azole antifungals. mdpi.com Compounds such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) showed notable activity against C. albicans. mdpi.com Similarly, studies on salicylanilide (B1680751) esters have shown that their antifungal potency can be significant, with minimum inhibitory concentrations (MIC) against molds reaching as low as 0.49 µmol/L. mdpi.com

In one study, a series of (Z)-2-(2-oxo-1-((arylamino)methyl)indolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazine-1-carboxamides were evaluated for antimicrobial activity. While they exhibited mild to moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, their antifungal activity was more pronounced. iajps.com The compound featuring a 1,2,4-triazol-4-yl group was identified as a particularly promising antifungal agent within the tested series. iajps.com

The following table summarizes the minimum inhibitory concentration (MIC) of select heterocyclic compounds against various fungal strains, illustrating the potential of such scaffolds in antimicrobial research.

Table 1: Antifungal Activity of Selected Heterocyclic Compounds

Compound/Derivative Class Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) C. albicans 0.4 µg/mL nih.gov
Pyrrolo[1,2-a]quinoline derivatives (BQ-01, 03, 05) C. albicans 0.8 µg/mL nih.gov
Pyrrolo[1,2-a]quinoline derivative (BQ-04) C. albicans 1.6 µg/mL nih.gov
Salicylanilide Esters Molds ≥ 0.49 µmol/L mdpi.com
Salicylanilide Esters Yeasts ≥ 1.95 µmol/L mdpi.com

This table is for illustrative purposes based on related heterocyclic structures.

Emerging Therapeutic Applications

Beyond antimicrobial effects, derivatives built from the 3,5-dimethylisoxazole core are being investigated for other therapeutic uses, capitalizing on the structure's ability to interact with various biological targets.

The search for effective antioxidant agents is crucial for combating oxidative stress-related diseases. Derivatives of natural bromophenols have been synthesized and evaluated for their antioxidant activities. mdpi.com Studies showed that certain methylated and acetylated bromophenol derivatives could protect keratinocyte cells from oxidative damage induced by hydrogen peroxide by increasing the expression of antioxidant proteins like TrxR1 and HO-1. mdpi.com While not directly derived from this compound, this research highlights the potential of incorporating bromo-substituted aromatic structures into molecules designed to have antioxidant effects. mdpi.com

Glucagon-like peptide-1 (GLP-1) is an important hormone in regulating blood glucose levels, and substances that stimulate its secretion are of interest for treating type 2 diabetes. ifremer.fr Research into natural products has identified compounds that can significantly increase GLP-1 secretion in vitro. An extract from the leaves of Oparanthus teikiteetinii was found to stimulate GLP-1 secretion, and further investigation led to the isolation of several active dihydrobenzofuran derivatives. ifremer.fr For instance, 12-hydroxy-tremetone increased GLP-1 secretion by over 300% in a mouse intestinal cell line. ifremer.fr Although this research does not involve isoxazole derivatives, it underscores the ongoing search for novel chemical scaffolds that can act as GLP-1 secretagogues.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, such as in treating glaucoma. mdpi.comresearchgate.net Primary aromatic and heterocyclic sulfonamides are well-established inhibitors of these enzymes. nih.gov Research has explored isoxazole sulfonamides as CA inhibitors. In one study, a series of isoxazole sulfonamides were synthesized and tested against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IV, and VII. mdpi.com The results suggested that the primary sulfonamide group might not act as the typical zinc-binding group in this scaffold. mdpi.com

Further studies on related heterocyclic sulfonamides have led to the development of potent and selective CA inhibitors. nih.govnih.gov For example, a series of sulfonyl semicarbazides showed subnanomolar affinity for the hCA XII isoform, which is associated with tumors. nih.gov The design of these inhibitors often involves modifying the substitution pattern on the aromatic ring to enhance potency and selectivity for different CA isoforms. nih.gov

Table 2: Inhibition Constants (Ki) of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound Group hCA Isoform Inhibition Constant (Ki) Range Reference
Sulfonyl Semicarbazides hCA XII 0.59–0.79 nM nih.gov
Pyrazole Carboxamides (compounds 4c, 5b, 15) hCA IX Ki < 25.8 nM (better than standard) nih.gov

This table presents data for related sulfonamide structures to illustrate inhibitor potency.

Design of Prodrugs and Targeted Delivery Systems Utilizing this compound as a Precursor

Prodrug design is a well-established strategy to overcome undesirable properties of drug molecules, such as poor bioavailability, chemical instability, or lack of site-specific delivery. nih.govresearchgate.net This approach involves chemically modifying a drug into an inactive form that, after administration, converts back to the active parent drug inside the body. mdpi.com The reactive nature of the bromomethyl group in this compound makes it an excellent chemical handle for creating prodrugs.

Targeted drug delivery aims to increase the concentration of a drug at its site of action, thereby improving efficacy and reducing side effects. nih.govresearchgate.net Modern prodrug strategies often exploit specific enzymes or transport proteins for site-selective activation or uptake. mdpi.com A precursor like this compound could be used to create prodrugs that are substrates for enzymes concentrated in a specific tissue, such as a tumor. Upon enzymatic cleavage, the active drug would be released preferentially at the target site. nih.gov This targeted approach enhances the therapeutic index of the drug by minimizing its exposure to healthy tissues. researchgate.net

Applications of 4 Bromomethyl 3,5 Dimethylisoxazole Derivatives in Agrochemical and Materials Sciences

Development of Novel Agrochemical Formulations

The continuous need for more effective and selective crop protection agents has driven research into new chemical scaffolds, with isoxazole (B147169) derivatives showing considerable promise.

Isoxazole-containing molecules have demonstrated notable herbicidal activity. arkat-usa.org A key example in modern herbicides is pyroxasulfone (B108660), a pre-emergence herbicide used to control a wide variety of grass and broadleaf weeds in crops such as corn, soybeans, and wheat. nih.govbcpcpesticidecompendium.org The chemical structure of pyroxasulfone is 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole. nih.govbcpcpesticidecompendium.org

The synthesis of pyroxasulfone and its analogs frequently utilizes bromomethyl-functionalized heterocyclic precursors. nih.gov For instance, a known synthetic route to pyroxasulfone involves the reaction of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. nih.gov This highlights the strategic importance of the bromomethyl group in constructing the final herbicidal molecule. The development of pyroxasulfone itself was the result of extensive structural optimization of a core 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole structure to enhance its pre-emergence herbicidal efficacy under various field conditions. nih.gov Although the direct use of 4-(Bromomethyl)-3,5-dimethylisoxazole in synthesizing pyroxasulfone analogs is not explicitly documented in the reviewed literature, its structural similarity to key precursors suggests its potential as a valuable starting material for novel herbicidal compounds.

Table 1: Herbicidal Activity of Related Isoxazole and Pyrazole Derivatives
Compound/Derivative ClassTarget WeedsApplicationReference
PyroxasulfoneGrass and broadleaf weedsPre-emergence nih.gov
3-{[(Hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivativesGrass and broadleaf weedsPre-emergence nih.gov
General Isoxazole DerivativesGeneralNot Specified arkat-usa.org

The isoxazole scaffold is a well-established pharmacophore that exhibits a broad range of biological activities, including potent insecticidal and fungicidal properties. rsc.org This has led to the investigation of numerous isoxazole derivatives for applications in pest and disease management in agriculture. beilstein-journals.org

Research has shown that novel isoxazole derivatives incorporating a bisamide moiety can exhibit significant insecticidal activity. researchgate.net In one study, a particular derivative demonstrated a 50% lethal concentration (LC50) of 4.6 μg/mL against the diamondback moth (Plutella xylostella), proving more effective than the commercial insecticide chlorpyrifos. researchgate.net These findings underscore the potential of the isoxazole core in the design of new insect control agents.

In the area of fungal control, various isoxazole derivatives have been synthesized and evaluated for their efficacy against plant-pathogenic fungi. beilstein-journals.orgplu.mx A patent application has described a series of novel isoxazole compounds with unexpected and potent fungicidal activity, making them suitable for crop protection. beilstein-journals.org Furthermore, a study on 5-(chloromethyl)-3-(substituted phenyl)isoxazoles revealed considerable antifungal activity against Aspergillus niger and Candida albicans. plu.mx The reactive bromomethyl group on this compound provides an accessible point for chemical modification, enabling the creation of a diverse library of compounds for screening against a wide array of fungal pathogens.

Table 2: Bioactivity of Selected Isoxazole Derivatives
Derivative ClassActivityTarget OrganismReference
Isoxazole derivatives with bisamide moietyInsecticidalPlutella xylostella researchgate.net
General Isoxazole derivativesFungicidalFungal pests beilstein-journals.org
5-(chloromethyl)-3-(substituted phenyl)isoxazoleAntifungalAspergillus niger, Candida albicans plu.mx
General Isoxazole derivativesInsecticidal, FungicidalGeneral rsc.org

Engineering Advanced Materials with Isoxazole Moieties

The distinct electronic and structural characteristics of the isoxazole ring have made it a target for incorporation into advanced materials, aiming to imbue them with novel or enhanced properties.

The inclusion of isoxazole units into polymer structures, either as part of the main chain or as pendant groups, can significantly influence the properties of the resulting materials. There is ongoing research into the development of new polymers with superior performance for a range of applications, from electronics to biomedicine. nih.gov The related compound, 4-Bromo-3,5-dimethylisoxazole (B80238), has been noted for its potential in the creation of advanced materials, including polymers and coatings with improved thermal and chemical resistance. The reactive bromomethyl group of this compound makes it a prime candidate for polymerization reactions or for grafting onto other polymers to tailor their final properties.

Isoxazole derivatives are under investigation for their utility in the development of photochromic materials and electrochemical sensors. Photochromic compounds, which can reversibly alter their optical properties upon exposure to light, are of interest for applications such as smart windows and optical data storage. jcu.edu.auresearchgate.net While the synthesis of photochromic polymers is an active area of research, specific studies detailing the use of this compound in this context were not found in the reviewed literature. jcu.edu.auresearchgate.net

Similarly, in the field of electrochemistry, there is a constant search for new materials to serve as sensitive and selective sensors. mdpi.comnih.gov The structure of this compound, with its potential for incorporation into larger conjugated systems and its reactive handle for attachment to electrode surfaces, suggests its viability as a building block for novel electrochemical probes, though specific research in this area is yet to be widely reported.

The quest for new high-energy materials with enhanced performance and safety continues to be a priority in materials science. scilit.com Heterocyclic compounds are often targeted in this field due to their high heats of formation and densities. google.com Research has explored the synthesis of energetic materials based on the isoxazole scaffold, such as derivatives of 4-nitroisoxazole. researchgate.net

In the realm of display technologies, molecules containing the isoxazole ring have been synthesized and their liquid crystalline properties investigated. arkat-usa.orgrsc.org For instance, polar-end 3,5-diarylisoxazole liquid crystals featuring a terminal bromine atom have been demonstrated to form smectic A and highly ordered CrE mesophases. rsc.org The rigid nature of the isoxazole core, when combined with flexible side chains, can facilitate the formation of various liquid crystal phases. researchgate.netnih.gov The bromomethyl group of this compound is a suitable site for the introduction of mesogenic groups, positioning it as a potential precursor for the synthesis of new liquid crystal materials. researchgate.netnih.gov

Advanced Spectroscopic and Computational Characterization of 4 Bromomethyl 3,5 Dimethylisoxazole and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are powerful tools for understanding the molecular and electronic properties of 4-(bromomethyl)-3,5-dimethylisoxazole, offering data that complements experimental findings.

Density Functional Theory (DFT) is widely used to study the ground state properties of isoxazole (B147169) derivatives. researchgate.net Calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, can accurately predict molecular geometries, including bond lengths and angles. researchgate.net These computations are also vital for understanding the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Additionally, DFT is instrumental in vibrational analysis, allowing for the prediction of infrared (IR) and Raman spectra. By calculating vibrational frequencies, researchers can assign experimental spectral bands to specific molecular vibrations, such as the stretching and bending of C-H, C=N, and C-O bonds within the isoxazole ring. semanticscholar.orgconicet.gov.ar

Ab initio molecular orbital calculations offer a high level of theoretical accuracy for investigating the excited states and reactivity of molecules like this compound. While computationally demanding, these methods can provide precise descriptions of electronic transitions. conicet.gov.ar Time-Dependent DFT (TD-DFT) is a frequently used approach to model excited states and predict electronic absorption spectra. conicet.gov.ar These calculations help elucidate the nature of electronic transitions, determining, for example, if they are localized on the isoxazole ring or involve the bromomethyl group. rsc.org This information is crucial for predicting the molecule's photochemical behavior. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound in solution. researchgate.netchemicalbook.com

¹H NMR: The proton NMR spectrum provides details about the chemical environment of hydrogen atoms. For this compound, distinct signals are anticipated for the methyl protons at the 3- and 5-positions of the isoxazole ring and the methylene (B1212753) protons of the bromomethyl group. The chemical shifts for the two methyl groups are generally observed around δ 2.2-2.5 ppm. chemicalbook.com The methylene protons of the CH₂Br group typically appear as a singlet at a higher chemical shift, around δ 4.3-4.5 ppm, due to the deshielding influence of the adjacent bromine atom.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of distinct carbon environments. For this compound, separate signals are seen for the two methyl carbons, the quaternary carbons of the isoxazole ring at positions 3 and 5, the carbon at position 4, and the methylene carbon of the bromomethyl group. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish connectivities between protons and carbons, confirming the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound and a related chloro-derivative. This table provides an illustrative example of typical chemical shifts. Actual values may vary based on solvent and experimental conditions.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-CH₃ ~2.4 ~11.2
5-CH₃ ~2.2 ~10.0
4-CH₂Br ~4.4 ~22.5
C3 - ~161.5
C4 - ~111.4
C5 - ~169.2

Data derived from spectral information for the analogous 4-(chloromethyl)-3,5-dimethylisoxazole. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been applied to derivatives of this compound to confirm their molecular structures and to analyze intermolecular interactions within the crystal lattice. researchgate.netlookchem.com

For instance, the crystal structure of a 3,5-diaryl-4-bromoisoxazole derivative revealed torsion angles of approximately 40° and 36° between the aryl groups and the central isoxazole ring. researchgate.netlookchem.com This structural information is crucial for understanding the molecule's conformation and packing in a crystalline environment. The analysis can also uncover non-covalent interactions like hydrogen bonds or halogen bonds that are significant for the supramolecular assembly. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the molecular formula. researchgate.net

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak, owing to the presence of the bromine atom with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br). Electron ionization (EI) mass spectrometry can be employed to investigate the molecule's fragmentation pathways. Common fragmentation may include the loss of the bromine atom, cleavage of the bromomethyl group, or rupture of the isoxazole ring. raco.cat Understanding these patterns is essential for the structural characterization of related unknown compounds. raco.cat

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the molecule's vibrational modes. Key expected bands include C-H stretching from the methyl and methylene groups, C=N and C=C stretching associated with the isoxazole ring, and the C-O-N stretching of the ring. nist.govchemicalbook.com The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides data that is complementary to IR spectroscopy. Symmetric vibrations of the isoxazole ring are often more prominent in the Raman spectrum.

Theoretical calculations, such as DFT, are frequently used alongside experimental vibrational spectroscopy to achieve a more detailed and accurate assignment of the observed spectral bands to specific molecular motions. researchgate.netconicet.gov.ar This integrated approach facilitates a comprehensive understanding of the molecule's vibrational properties.

Table 2: Key IR Absorption Bands for Isoxazole Derivatives This table presents a generalized range for key functional groups found in isoxazole derivatives. Specific values for this compound may vary.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H stretching (methyl/methylene) ~2900-3100
C=N stretching (isoxazole ring) ~1600-1650
C=C stretching (isoxazole ring) ~1550-1600
C-O-N stretching (isoxazole ring) ~1300-1400
C-Br stretching ~500-600

Data derived from general IR correlation tables and spectra of related compounds. nist.govchemicalbook.com

Future Research Directions and Translational Prospects for 4 Bromomethyl 3,5 Dimethylisoxazole

Rational Design of Highly Selective and Potent Derivatives

The foundation for future work on 4-(bromomethyl)-3,5-dimethylisoxazole lies in the continued application of rational, structure-based drug design. This approach has already proven successful in developing potent inhibitors for various therapeutic targets. A prime example is the extensive research into 3,5-dimethylisoxazole (B1293586) derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of gene transcription and a promising target in oncology. nih.govnih.govebi.ac.uk

Researchers have systematically modified the 3,5-dimethylisoxazole core to enhance binding affinity and selectivity. For instance, studies have shown that introducing different substituents can significantly impact inhibitory activity. frontiersin.orgnih.gov One study detailed the design and synthesis of a series of 3,5-dimethylisoxazole derivatives, where compound 39 , bearing a triazolopyridazine motif, exhibited a remarkable inhibitory concentration (IC50) of 0.003 µM against the BRD4(BD1) protein. nih.govresearchgate.net Another research effort led to the development of compound 22 , a 3,5-dimethylisoxazole derivative dimer, which showed potent anti-proliferative activity in colorectal cancer cells (IC50 = 162 nM) and significant anti-tumor efficacy in mouse models. nih.gov

Future rational design strategies will likely focus on:

Targeting Specific Isoforms: Designing derivatives that can selectively inhibit one BET bromodomain over others (e.g., BD1 vs. BD2) or discriminate between different BET family members (BRD2, BRD3, BRD4, and BRDT) to achieve more refined therapeutic effects and minimize off-target toxicities.

Bivalent Inhibitors: Further exploring the development of bivalent or dimeric compounds that can simultaneously engage both bromodomains within a single BRD4 protein, a strategy that has already shown to increase potency. nih.govresearchgate.net

Structure-Based Optimization: Utilizing high-resolution crystal structures of isoxazole (B147169) derivatives bound to their target proteins to guide the design of next-generation inhibitors with optimized interactions within the binding pocket. nih.gov The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine mimetic, with the isoxazole oxygen and nitrogen atoms forming crucial hydrogen bonds with conserved residues in the binding site. nih.gov

Table 1: Examples of Rationally Designed 3,5-Dimethylisoxazole Derivatives and their Biological Activity

Compound/Derivative ClassTargetReported Finding

Integration into Fragment-Based Drug Discovery and DNA-Encoded Library Technologies

The small, rigid, and synthetically tractable nature of the isoxazole scaffold makes it an ideal candidate for modern high-throughput discovery platforms.

Fragment-Based Drug Discovery (FBDD): FBDD identifies low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into more potent lead compounds. nih.govrsc.org The 3,5-dimethylisoxazole core is well-suited for FBDD due to its drug-like properties and its ability to act as a pharmacophore that can be elaborated upon. nih.govnih.gov Future work should involve screening this compound and similar simple isoxazoles against a wide range of protein targets. drugdiscoverychemistry.com The reactive bromomethyl handle provides a clear and synthetically accessible "growth vector," allowing chemists to systematically build upon the fragment hit to improve affinity and selectivity. nih.govrsc.org A successful FBDD campaign requires robust synthetic routes to elaborate the initial fragment, highlighting an opportunity for synthetic chemistry innovation. nih.govrsc.org

DNA-Encoded Library (DEL) Technology: DEL technology enables the screening of massive combinatorial libraries (billions of unique molecules) where each compound is tagged with a unique DNA barcode for identification. nih.govnih.gov A major limitation of DEL is the need for chemical reactions that are compatible with the DNA tag. ncl.ac.uk The this compound is a promising building block for DEL synthesis due to the reactivity of the benzylic-like bromide, which can participate in DNA-compatible nucleophilic substitution reactions. Future research should focus on validating and optimizing the conditions under which this scaffold can be efficiently incorporated into DELs. Developing new DNA-compatible reactions, such as photoredox catalysis, could further expand the chemical diversity of isoxazole-based libraries. ncl.ac.uk The successful integration of this building block would allow for the unbiased screening of millions of isoxazole derivatives against numerous therapeutic targets, rapidly identifying novel hit compounds. nih.govfrontiersin.org

Continuous Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and cost. bohrium.com Traditional methods for synthesizing isoxazoles can involve harsh conditions or toxic reagents. mdpi.com Future research must focus on developing more sustainable and eco-friendly synthetic routes to this compound and its derivatives.

Several green approaches have been successfully applied to the synthesis of the isoxazole core and are ripe for adaptation: bohrium.comrsc.org

Ultrasonic Irradiation: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole derivatives, often in greener solvents or even solvent-free conditions. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. bohrium.comresearchgate.net

Aqueous Media: Performing reactions in water is a key goal of green chemistry. nih.gov Methods for the synthesis of 3,4,5-trisubstituted isoxazoles in water have been developed and could be adapted. nih.gov

Eco-Friendly Catalysts: The use of biodegradable or reusable catalysts, such as itaconic acid or agro-waste-derived catalysts, provides a greener alternative to traditional metal catalysts or strong bases. mdpi.comnih.gov

Table 2: Green Chemistry Approaches for Isoxazole Synthesis

MethodologyKey Advantages and Findings

By focusing on these sustainable methodologies, the large-scale synthesis of this compound-based drug candidates can be made more efficient, cost-effective, and environmentally responsible.

Exploration of New Biological Targets and Disease Indications

While much of the focus has been on BET inhibition for cancer, the isoxazole ring is a privileged scaffold found in drugs with a wide array of biological activities. rsc.orgresearchgate.netijpcbs.com A significant future direction is to leverage the this compound building block to explore new therapeutic areas.

Potential new targets and indications for isoxazole derivatives include:

Immunomodulation: Isoxazole derivatives have been reported to possess immunosuppressive, anti-inflammatory, and even immunostimulatory properties, suggesting their potential use in autoimmune diseases, organ transplantation, or as adjuvants in vaccines and cancer immunotherapy. nih.govmdpi.com

Infectious Diseases: The isoxazole core is present in several commercial antibiotics like sulfamethoxazole and oxacillin . researchgate.netijpcbs.com New derivatives could be synthesized and screened for activity against drug-resistant bacteria or other pathogens.

Neurodegenerative Disorders: Some isoxazoles have shown neuroprotective effects, presenting an opportunity to develop treatments for conditions like Alzheimer's or Parkinson's disease. rsc.org

Enzyme Inhibition: Beyond BET proteins, isoxazoles have been shown to inhibit other enzymes, such as carbonic anhydrase (implicated in several cancers) and FLT3 kinase (a target in acute myeloid leukemia). nih.govnih.gov

Genetic Disorders: In a recent study, novel isoxazole derivatives were identified as potent inducers of fetal hemoglobin (HbF), suggesting a potential therapeutic strategy for β-thalassemia by compensating for the defective adult hemoglobin. mdpi.com

Systematic screening of libraries derived from this compound against a diverse panel of biological targets will be crucial for unlocking the full therapeutic potential of this chemical class.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Isoxazole Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mdpi.com These technologies can be powerfully applied to the field of isoxazole chemistry to accelerate the design-make-test-analyze cycle. nih.gov

Future applications of AI/ML in this area include:

Predictive Modeling: Training ML models on existing data for isoxazole derivatives to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, un-synthesized compounds. mdpi.comsouthampton.ac.uk This can help prioritize which molecules to synthesize, saving time and resources.

Generative Chemistry: Using generative AI models to design entirely new isoxazole derivatives with desired properties. optibrium.com These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived.

Computer-Aided Synthesis Planning (CASP): Employing AI tools to devise the most efficient and robust synthetic routes for target isoxazole derivatives. nih.gov This can help overcome synthetic challenges and suggest greener chemical pathways.

Data Analysis: Applying ML algorithms to analyze large datasets from high-throughput screens (including DEL screenings) to identify subtle structure-activity relationships and guide lead optimization. sciencedaily.com

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-3,5-dimethylisoxazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of 3,5-dimethylisoxazole derivatives. Key steps include:

  • Bromination with NBS : A photochemical bromination using N-bromosuccinimide (NBS) in CCl₄ under a sun lamp for 3.5 hours yields 87% of the desired product (Scheme 4, ).
  • Alternative routes : Refluxing substituted hydrazides in DMSO followed by crystallization (e.g., 65% yield for similar triazole derivatives, ).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer: A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR resolve methyl and bromomethyl groups. For example, methyl protons in 3,5-dimethylisoxazole derivatives appear as singlets at δ 2.2–2.5 ppm .
  • FT-IR : Bromomethyl C-Br stretching at ~550–650 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₆H₇BrNO: MW 189.04) .

Note : Computational methods (e.g., DFT at B3LYP/6-311++G(d,p)) validate experimental spectra and predict vibrational modes .

Advanced Research Questions

Q. How does this compound interact with BET bromodomains, and what structural modifications enhance binding affinity?

Answer: The compound serves as a precursor for BET inhibitors (e.g., BRD4). Structure-activity relationship (SAR) studies reveal:

  • Isoxazole Core : The 3,5-dimethylisoxazole group mimics acetylated lysine residues, critical for binding to bromodomain pockets .
  • Bromomethyl Group : Acts as a handle for functionalization. Replacing bromine with aryl groups (e.g., benzimidazole) improves potency (IC₅₀ < 100 nM) .

Methodological Insight : Co-crystallization with BRD4 (PDB: 6MOA) confirms hydrophobic interactions with Trp81 and Pro82 residues .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Fukui Function Analysis : Identifies the bromomethyl carbon as the most electrophilic site (f⁺ = 0.15), favoring SN₂ reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Experimental Validation : Substitution with pyridine derivatives in DMF yields 75–90% conversion, confirmed by LC-MS .

Q. How do conflicting data on bromination regioselectivity arise, and how can they be resolved?

Answer: Contradictions stem from:

  • Reaction Conditions : Thermal bromination may produce regioisomers (e.g., 14:13:15 = 87:12:1 ratio in photochemical vs. thermal methods) .
  • Substituent Effects : Electron-donating groups (e.g., methyl) direct bromination to the para position, but steric hindrance can alter pathways .

Q. Resolution Strategy :

Use kinetic studies to monitor intermediate formation.

Validate products via 2D NMR (e.g., NOESY for spatial proximity) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize photochemical bromination for higher regioselectivity .
  • Characterization : Combine DFT calculations with experimental spectroscopy to resolve ambiguities .
  • Biological Studies : Use SPR or ITC to quantify binding kinetics for bromodomain inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3,5-dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.